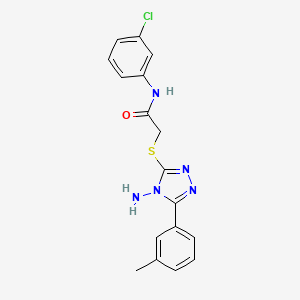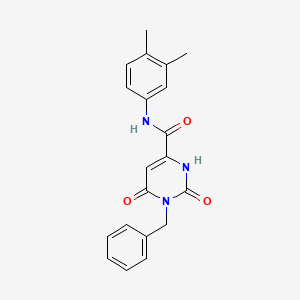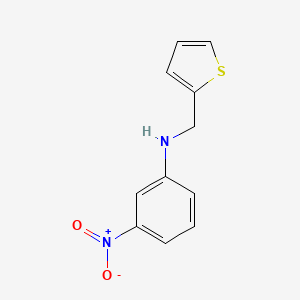
3-(Aminomethyl)-3-methylpyrrolidin-2-one hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of carbon atoms bonded directly to the nitrogen atom .
Synthesis Analysis
Amines can be synthesized by various methods, including the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of amines is derived from ammonia, with one, two, or all three hydrogen atoms replaced by hydrocarbon groups .Chemical Reactions Analysis
Amines undergo a series of reactions, including condensations with aldehydes . They also react with halogenoalkanes to give a mixture of products, including secondary and tertiary amines and their salts, and quaternary ammonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their structure and the nature of the hydrocarbon groups attached to the nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Improvement in Synthesis Techniques : The compound has been utilized in the synthesis of various pharmaceuticals and complex molecules. For example, Cheng Qing-fang demonstrated the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from a related compound, highlighting a process suitable for scale-up production due to its simplicity, mildness, and safety (Cheng Qing-fang, 2005).
Chemical Transformations : The reactivity of 3-aminopyrrolidin-2-ones, which share a similar structure with the compound , has been explored in the synthesis of azomethines and N-substituted derivatives, providing insights into diazotization reactions and the formation of heterocyclic spiranes (I. V. Kostyuchenko et al., 2009).
Material Science and Sensing Applications
Hybrid Aminoclay Materials : The application of aminoclay as a scaffold for lanthanide complexes, utilizing a Michael-like addition reaction for synthesis, shows potential in light-harvesting and gas sensing applications. These hybrid materials exhibit favorable luminescent properties and water solubility, which can be integrated into polyvinylpyrrolidone for the development of luminescent, physically crosslinked nanofibers with potential in gas sensing (Qing-Feng Li et al., 2017).
Biochemical Applications
Inhibition Studies : Compounds structurally related to "3-(Aminomethyl)-3-methylpyrrolidin-2-one HCl" have been investigated for their potential as corrosion inhibitors in various acidic media, demonstrating the versatility of these compounds in protecting metals from corrosion. This application, while not directly biological, showcases the chemical utility and potential for bio-related applications of similar compounds (Yongming Tang et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(aminomethyl)-3-methylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(4-7)2-3-8-5(6)9;/h2-4,7H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFDZRLLRXFXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-butylacetamide](/img/structure/B2867363.png)
![(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2867364.png)






![2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2867377.png)

![6-(2-Furyl)-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867381.png)
![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867383.png)